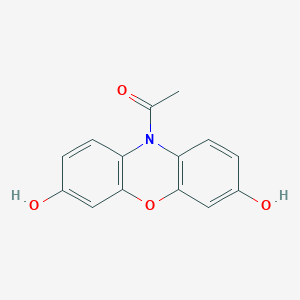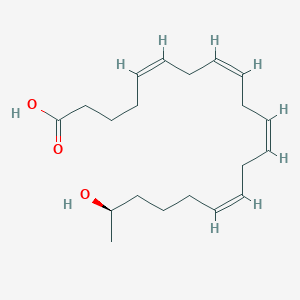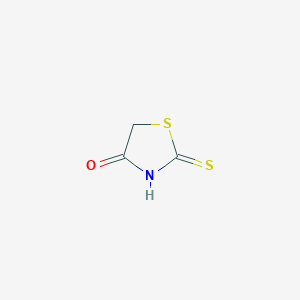
10-Acetyl-3,7-dihydroxyphenoxazine
Übersicht
Beschreibung
10-Acetyl-3,7-dihydroxyphenoxazine, also known as Ampliflu™ Red or Amplex® Red, is a non-fluorescent, highly sensitive, and stable probe for H2O2 . It is used as a fluorogenic substrate for peroxidase .
Synthesis Analysis
The synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine involves the reaction with H2O2 to produce the fluorescent compound resorufin . The oxidation of ADHP gives a Km of 31±4 μM and the kcat of 186± 6 s−1 .Molecular Structure Analysis
The molecular formula of 10-Acetyl-3,7-dihydroxyphenoxazine is C14H11NO4 . The crystal structure of ADHP was determined to 2.01 Å resolution .Chemical Reactions Analysis
10-Acetyl-3,7-dihydroxyphenoxazine reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin .Physical And Chemical Properties Analysis
10-Acetyl-3,7-dihydroxyphenoxazine has a molecular weight of 257.24 . It has a predicted density of 1.459±0.06 g/cm3 . The melting point is >250 °C (decomp) and the boiling point is 618.6±55.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen
Detection of Hydrogen Peroxide (H₂O₂) in Biological Systems
10-Acetyl-3,7-dihydroxyphenoxazine is a highly sensitive and stable substrate for horseradish peroxidase (HRP), which is extensively used for the detection of H₂O₂ . This compound reacts with H₂O₂ to produce a fluorescent compound, resorufin, which can be analyzed using specific excitation and emission wavelengths. This application is crucial for studying oxidative stress and reactive oxygen species in various biological contexts.
Monitoring Phagocyte NADPH Oxidase Activity
The compound serves as a non-fluorescent derivative that becomes fluorescent upon reacting with H₂O₂, making it an excellent tool for monitoring the activity of phagocyte NADPH oxidase . This enzyme plays a significant role in the immune response by producing reactive oxygen species.
High-Throughput Screening for Enzyme Inhibitors
Due to its stable and sensitive nature, 10-Acetyl-3,7-dihydroxyphenoxazine is used in high-throughput screening assays to identify inhibitors of various enzymes, such as histone lysine methyltransferase NSD2 . This has implications for epigenetic research and drug discovery.
Analyzing Mitochondrial H₂O₂ Production
Researchers utilize this compound to study mitochondrial H₂O₂ formation, which is a byproduct of cellular respiration and is involved in signaling pathways and cellular defense mechanisms . The sensitivity of 10-Acetyl-3,7-dihydroxyphenoxazine allows for the detection of low concentrations of H₂O₂.
Investigating the Effects of Albumin on Fluorescence Intensity
Albumin, commonly added to mitochondrial or cell incubation media, has been shown to affect the fluorescence intensity of the oxidation product of 10-Acetyl-3,7-dihydroxyphenoxazine. This property is utilized to investigate the interaction between proteins and reactive species .
Studying Superoxide Radical Dismutation
The compound is used in conjunction with superoxide dismutase to study the dismutation of superoxide radicals to H₂O₂. This is important for understanding the mechanisms of oxidative damage and the body’s antioxidative defenses .
Environmental Monitoring of Reactive Oxygen Species
Given its ability to detect reactive oxygen species sensitively, 10-Acetyl-3,7-dihydroxyphenoxazine can be applied in environmental monitoring to assess the presence of oxidative pollutants and their biological impacts .
Research on Cellular Signaling Pathways
The compound’s role in detecting H₂O₂ makes it valuable for researching cellular signaling pathways that involve reactive oxygen species as signaling molecules. This has broad implications for understanding cell biology and the development of therapeutic strategies .
Wirkmechanismus
Target of Action
The primary target of ADHP is hydrogen peroxide (H2O2) . H2O2 is a reactive oxygen species involved in various biological processes, including cellular signaling, host defense, and oxidative stress .
Mode of Action
ADHP acts as a highly sensitive and stable substrate for horseradish peroxidase (HRP), enabling the selective detection of H2O2 . In the presence of HRP, ADHP reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin .
Biochemical Pathways
The reaction between ADHP and H2O2, catalyzed by HRP, is part of a broader set of biochemical pathways involving reactive oxygen species and peroxidases . Many enzymatic reactions can produce H2O2, so ADHP can be used in coupled enzymatic reactions to detect the biological activity of various enzymes .
Pharmacokinetics
Its solubility in dmso and dmf suggests that it could potentially be absorbed and distributed in biological systems
Result of Action
The result of ADHP’s action is the production of resorufin, a red-fluorescent compound . This fluorescence can be measured using a fluorometer or enzyme-linked immunosorbent assay (ELISA) reader, providing a quantitative readout of H2O2 levels .
Action Environment
The action of ADHP can be influenced by various environmental factors. For example, the presence of albumin can significantly decrease the fluorescence intensity of the ADHP oxidation product . Additionally, the reaction is performed in a buffered solution (e.g., sodium phosphate buffer), and the pH of the solution can affect the reaction . The reaction should also be performed in the dark to prevent photooxidation .
Safety and Hazards
Zukünftige Richtungen
10-Acetyl-3,7-dihydroxyphenoxazine is regarded as the best fluorogenic substrate for peroxidase because it is highly specific and stable . It has potential applications in detecting the activity of phagocyte NADPH oxidase and other oxidases .
Relevant Papers The relevant papers retrieved provide further insights into the properties and applications of 10-Acetyl-3,7-dihydroxyphenoxazine .
Eigenschaften
IUPAC Name |
1-(3,7-dihydroxyphenoxazin-10-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYCWFICOKSIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152327 | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Acetyl-3,7-dihydroxyphenoxazine | |
CAS RN |
119171-73-2 | |
| Record name | Amplex Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampliflu Red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)







